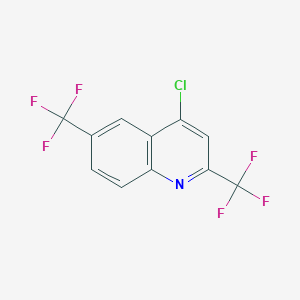

4-Chloro-2,6-bis(trifluoromethyl)quinoline

Description

BenchChem offers high-quality 4-Chloro-2,6-bis(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-bis(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOEGXROJASCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347867 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-79-6 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,6-bis(trifluoromethyl)quinoline chemical properties

An In-depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Chloro-2,6-bis(trifluoromethyl)quinoline, a highly functionalized heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, materials science, and synthetic chemistry, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Strategic Importance in Modern Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2][3] Its rigid, aromatic framework is ideal for orienting functional groups to interact with biological targets. The strategic incorporation of trifluoromethyl (-CF3) groups, as seen in 4-Chloro-2,6-bis(trifluoromethyl)quinoline, imparts a unique combination of properties that are highly sought after in drug development. These electron-withdrawing groups are known to enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to target proteins.[4][5] This makes the title compound a versatile and powerful building block for creating novel molecules with enhanced performance characteristics.[6]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline are summarized below. Understanding these parameters is critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [6] |

| Molecular Formula | C₁₁H₄ClF₆N | [6] |

| Molecular Weight | 299.6 g/mol | [6] |

| Appearance | White amorphous powder | [6] |

| Melting Point | 66-72 °C | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| Storage | Store at 0-8 °C, tightly sealed | [6] |

While detailed spectroscopic data for this specific isomer is not publicly aggregated, analysis of related structures provides expected characteristics.[7][8][9]

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns dictated by their positions on the quinoline core.

-

¹⁹F NMR: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups, likely appearing in the range of -60 to -65 ppm.

-

¹³C NMR: Signals for the trifluoromethyl carbons would appear as quartets due to C-F coupling. The carbon atom attached to the chlorine (C4) would be significantly deshielded.

-

Mass Spec: The molecular ion peak would show a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Friedländer annulation or multi-step cyclization pathways.[10] The following represents a generalized, logical protocol for the preparation of 4-Chloro-2,6-bis(trifluoromethyl)quinoline, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow

Caption: Generalized synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-ol (Intermediate)

-

Rationale: This step employs a cyclocondensation reaction to construct the core quinoline ring system. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a potent dehydrating acid catalyst, driving the reaction towards the cyclized product.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-Amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).

-

Add polyphosphoric acid (PPA) (approx. 10x weight of aniline) and heat the mixture to ~80°C with stirring to ensure homogenization.

-

Slowly add ethyl trifluoroacetoacetate (1.1 eq) to the mixture.

-

Increase the temperature to 140-150°C and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to ~70°C and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is the crude quinolinol intermediate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Chlorination to 4-Chloro-2,6-bis(trifluoromethyl)quinoline (Final Product)

-

Rationale: The hydroxyl group at the C4 position is a poor leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a chlorophosphite ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 4-chloro product.[11]

-

Procedure:

-

In a fume hood, charge a round-bottom flask with the dried 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction should become a clear solution.

-

Monitor for the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until pH 7-8.

-

The crude product will precipitate. Filter the solid, wash with cold water, and dry.

-

Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure white solid.[6]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-2,6-bis(trifluoromethyl)quinoline lies in its predictable and versatile reactivity, which is dominated by the C4-chloro substituent.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of both the ring nitrogen and the two trifluoromethyl groups, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C4 position an electrophilic "hotspot."

-

Versatile Building Block: This reactivity allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), making it an ideal starting material for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery.[12] The synthesis of compounds for anticancer, anti-inflammatory, and agrochemical applications often leverages this key reaction.[6]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds to further elaborate the molecular structure.[4]

Reactivity Hub Diagram

Caption: Reactivity of the C4 position as a hub for diversification.

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable intermediate in several high-tech fields.

-

Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting a range of diseases.[6] The quinoline core is a known pharmacophore, and the trifluoromethyl groups can enhance drug-like properties, leading to candidates for anti-cancer and anti-inflammatory therapies.[3][5][6]

-

Agrochemicals: The bioactivity of fluorinated quinolines extends to crop protection. This compound is used in formulating effective pesticides and fungicides, where metabolic stability and potency are crucial.[6]

-

Advanced Materials: The presence of multiple fluorine atoms contributes to high thermal and chemical stability.[6] This makes it a building block for creating specialized fluorinated materials and high-performance polymers with desirable properties for demanding applications.

Safety, Handling, and Storage

As with all specialized laboratory chemicals, proper handling is paramount to ensure safety. The following guidelines are based on data for structurally similar chloro- and trifluoromethyl-substituted heterocycles.[13][14][15]

-

Health Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.[14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

-

Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials. Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a tightly closed container in a dry, cool (0-8°C), and well-ventilated place.[6][13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. synfacts-thieme.com.[Link]

-

Synthesis of 4-chloro-8-trifluoromethyl-quinoline. PrepChem.com.[Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health (NIH).[Link]

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate.[Link]

- Process for the preparation of 4-chloroquinolines.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.[Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-chloro-6-fluoro-2-(trifluoromethyl)quinoline (C10H4ClF4N). PubChemLite.[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.[Link]

-

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Institutes of Health (NIH).[Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.[Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.[Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.[Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.[Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.[Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central.[Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 12. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Chloro-2,6-bis(trifluoromethyl)quinoline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents, from antimalarials like chloroquine to advanced anti-cancer drugs.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. 4-Chloro-2,6-bis(trifluoromethyl)quinoline is a prime example of a highly functionalized quinoline building block, engineered for versatility and potency in drug discovery programs.

This guide provides a detailed technical overview of its molecular structure, physicochemical properties, and strategic applications. We will delve into the causality behind its synthetic utility, focusing on the distinct roles of its key functional groups—the reactive 4-chloro substituent and the dual trifluoromethyl moieties—which are critical for modulating biological activity and pharmacokinetic profiles.

Physicochemical and Structural Characteristics

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a specialized chemical intermediate whose properties are largely defined by its trifluoromethyl groups and chloro substitution.[4][5] These features enhance its stability and reactivity, making it a valuable building block for innovative drug design and agricultural solutions.[4]

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [4][6] |

| Molecular Formula | C₁₁H₄ClF₆N | [4] |

| Molecular Weight | 299.60 g/mol | [4] |

| Appearance | White amorphous powder | [4] |

| Melting Point | 66-72 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage | Store at 0-8 °C | [4] |

Molecular Structure

The structure consists of a quinoline ring system substituted at three key positions:

-

A chloro group at the C4 position : This is the primary site of reactivity, acting as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

-

A trifluoromethyl group at the C2 position : This group significantly influences the electronics of the pyridine ring, increasing the electrophilicity of the C4 position.

-

A trifluoromethyl group at the C6 position : Located on the benzo-fused portion of the ring, this group primarily enhances the molecule's metabolic stability and lipophilicity.

Caption: 2D Molecular Structure of 4-Chloro-2,6-bis(trifluoromethyl)quinoline.

The Scientific Rationale: Role of Key Functional Groups

The Trifluoromethyl (-CF₃) Groups: Architects of Efficacy

The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, and their presence at both the C2 and C6 positions of this quinoline scaffold is a deliberate strategic choice.[7]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[8] This property can significantly increase a drug candidate's half-life, reducing dosing frequency.[8]

-

Enhanced Lipophilicity : -CF₃ groups are highly lipophilic. This property improves a molecule's ability to cross cellular membranes, which can lead to better absorption, distribution, and bioavailability.[9]

-

Increased Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronic profile of the quinoline ring.[8] This can modulate the pKa of the quinoline nitrogen and create favorable dipole or electrostatic interactions with biological targets, often resulting in increased binding affinity and potency.[8][9]

-

Bioisosterism : The -CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for structural modifications that maintain or improve biological activity while altering physicochemical properties.[9]

The 4-Chloro Group: A Versatile Synthetic Handle

The chlorine atom at the C4 position is the molecule's primary reactive center. Its utility stems from the principles of nucleophilic aromatic substitution (SNAr).

-

Activation for SNAr : The quinoline ring nitrogen acts as an electron sink, withdrawing electron density from the ring and making the C4 position highly electrophilic and susceptible to attack by nucleophiles. The -CF₃ group at the C2 position further enhances this effect.

-

Synthetic Versatility : The 4-chloro group can be readily displaced by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions (via cross-coupling reactions). This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Most strategies for creating 4-aminoquinolines, a pharmacologically important class, rely on the displacement of a 4-chloro substituent.[10][11]

Proposed Synthesis Pathway

The proposed multi-step synthesis begins with a commercially available, appropriately substituted aniline.

Caption: Proposed Gould-Jacobs based synthesis pathway for the target compound.

Causality Behind the Chosen Pathway:

-

Step 1 & 2 (Gould-Jacobs Reaction) : This is a classic and reliable method for constructing the quinoline-4-one core from an aniline and a malonic ester derivative. The initial condensation is followed by a high-temperature, intramolecular Friedel-Crafts-type cyclization to form the heterocyclic ring system.

-

Step 3 (Trifluoromethylation) : The bromine atom at the 6-position serves as a handle for a transition-metal-catalyzed trifluoromethylation reaction. Various copper or palladium-based reagents can be employed for this transformation.

-

Step 4 (Chlorination) : Treatment of the 4-hydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the standard and most efficient method to install the reactive chloro group at the C4 position.[12]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure and data from analogous compounds. This predictive analysis is a crucial tool for reaction monitoring and structural confirmation.

-

¹H NMR : The spectrum would be simple, showing only four signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons at C3, C5, C7, and C8. The proton at C3 would likely appear as a singlet, while the others would show doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons.

-

¹³C NMR : The spectrum would display 11 distinct signals for the carbon atoms. The carbons attached to the fluorine atoms (the two -CF₃ groups) would appear as quartets due to C-F coupling. The carbon attached to chlorine (C4) would be significantly downfield.

-

¹⁹F NMR : This would be the most straightforward spectrum, showing two distinct singlets, one for each of the chemically non-equivalent -CF₃ groups at the C2 and C6 positions. The chemical shifts would be in the typical range for aryl-CF₃ groups (approx. -60 to -65 ppm relative to CFCl₃).

-

Mass Spectrometry (EI) : The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 299. An isotopic pattern corresponding to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative synthetic application of 4-Chloro-2,6-bis(trifluoromethyl)quinoline as an electrophile in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in drug discovery for creating C-C bonds and assembling complex molecular architectures.

Objective: To synthesize 4-Aryl-2,6-bis(trifluoromethyl)quinoline derivatives.

Pillar of Trustworthiness: This protocol is based on well-established and extensively cited conditions for Suzuki-Miyaura couplings on electron-deficient chloro-heterocycles. Each step includes self-validating checks, such as monitoring by TLC or LC-MS.

Materials and Reagents

-

4-Chloro-2,6-bis(trifluoromethyl)quinoline (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq), anhydrous

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture), degassed

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-Chloro-2,6-bis(trifluoromethyl)quinoline, the chosen arylboronic acid, the palladium catalyst, and the anhydrous base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is paramount to prevent the degradation of the Pd(0) catalyst.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the flask. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to maintain the inert atmosphere.

-

Place the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously.

-

-

Monitoring the Reaction:

-

The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

On TLC, the disappearance of the starting material spot (visualized under UV light) and the appearance of a new, typically lower Rf product spot indicates progress. A co-spot of the starting material and the reaction mixture is advisable for accurate comparison.

-

LC-MS provides unambiguous confirmation by tracking the consumption of the starting material (m/z 299) and the formation of the product at its expected molecular weight.

-

-

Work-up and Extraction:

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or Dichloromethane. The choice of solvent depends on the product's polarity.

-

Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Select an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) based on the polarity difference between the product and any impurities, as determined by initial TLC analysis.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 4-Aryl-2,6-bis(trifluoromethyl)quinoline product.

-

Conclusion

4-Chloro-2,6-bis(trifluoromethyl)quinoline is more than a mere chemical intermediate; it is a highly engineered molecular tool. The strategic placement of two trifluoromethyl groups provides a powerful lever to enhance metabolic stability and target affinity, while the 4-chloro position offers a reliable and versatile point for synthetic elaboration.[4][8][9] For researchers in drug discovery and materials science, this compound represents a valuable platform for the development of novel entities with superior performance characteristics, grounded in the established principles of medicinal and physical organic chemistry.

References

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCgVbx536-1T6Qpncg4bydO7p_MNGRExMVa6bEiXTxx_fjEUx-NQNa59NFn-oz2dX8klMnoVm_bH-v-V1cizdCLQ1XENLDr6uSFMwwWRI3fWco3yzje5TDmWiHMrD10MLc3GZ4IyPSCnBmPWSqp2GPNrKIH5liex2DWnn9QNLa3nPpBFE7HtMvobmfR16vngTNdZksJYOCyXef-2TU_73qO7dtJIlH30Voug==]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5pb8q5ysSxHQpzbGKBoZINEOkZQbpcEk61n03lbiZf6mR1Kv-gz_znOVpUY7QBQWkCMTrjkJr-S_9elkgwBp6V3yAjji5L7JVycj-hmevAGmOY9SB200DHbYx5c5N4jvjupj]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQlJ9RubJ-Yv_915XOtPv-J4CIuSTJVzgswFCqJtYwbqPXCJ7c-IMCwVZz5mjBWEFv4tzF_PqR0slT1Qig4e0dONpxh7bLNdcnWwqQK4S3-Cf85HLX1Li5dxGPLYrkQL0IRw2ibIrAX_tktzJI]

- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). SynQuest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2u-0ePRNhbAOUjnYbBxuoVFWwSNhpTlDym8pRXPoQEYBsrYVWxtI_tJjOQGKyndP2bQIbfxNN1zLCiLJLqg28O8qgLdIDnH2QsaE-grL1LoNUIu1qaTQVumd_hmrnBA-8G6hOCz-7J_W4NctkCGHyMsDWa8GKzq0itdmfmgzJ89qj0AwJvBOgAN9_vb5C_dg-32cEz2qGu7yZGFmd8un_qEZ62ofzBw8WcI6TpZE=]

- 4-Chloro-2,6-bis(trifluoromethyl)quinoline. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0-5bNs0fsKyf5GQ-L-8-92AtSdeMjYWPaSVgXiLHt1f6wFlmsZzFTFv7F_WY3ZlHJyXz8LPm5UwY4nS3qn7pp4aIgno7N5NhyhKNbMVa_jMkUG-y1Ju9sitp3OR2fa2V5Rww=]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH55xQLWTMFaJ3vocHNNRUtVSzM1AJ2raC_0yHNRRfhmUtHBmza6v5B_2KfWDBX5eoiboV1-6vsBRDiLpbGSfqZPj_e0c3NqEn9q3bKSBdQ8fcKt9ccAf1Ij8CDy3YRA6WyCwBdcskWmHiu5UIgpuzpXDuLRhowPOWb64winLtbZukpL3LUwIDy2mbEYNX8aCuvkqxuu2DECi38hSGMRollzesJhaclmeCGEQk-zKZOQyGKVbdISHREiWAu1y-Bz8htM-7zjoUWY-996x511FMz48T51_NlxlHvnsaMT_gZRoV4qxOq]

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8NC1PzbflmAC4W_Zb1TWgvuU7F3fBy19XLy7FXB5mlejj7KFPprcmiGSsJgkfCOC96_uWMCZFr3SOdmwb44hpRFltq6oj-WDR6Gd_LTt09I9rjTND67IzimiDfXYqd2blXSj2gyuo5D7iLfPuerXaBYhvGk6U6RJsTRGN0OLOkggxXG4-4fb5rAfTbYCKC8TUUQinJgtAl5qxd7OsqQFlb40N32FvXZojzMYrq1P4YjKkJyQMAg13sqseUUI1eQ2-TJ7S4hEYqRwIpN8c0foGvc-wTyYADEka80f_obsIQhyvAq_lw==]

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). chemrxiv.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLxWMa-1c4de6CYoRsD8efAPkF8Z_FneQBff_I_RY6inaGDRlvUratxubz_9scTBX47hiekeXfiudSwevlFLiLj4lyaDhq17OkPqmD0kn58Y1FEC2T2lSKnk-Xy4QLeCTnMqp_29NIiPECheEdQPKnDUJHXWchf9U=]

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGSNIlqaWmNVzawVOxYXL57vN5C6LZbSkBbXzCCKO39BGgkTc9UsQ8Tqi9CBxEuCcCTjRZT135OkEJLPJGVqKPc-gG-4aXIFL_HiBejLLUuk5J7nhjvjY9CK-clNYTU-gbSh4hoGI8c8h_9eI=]

- US Patent 4277607A, Process for the preparation of 4-chloroquinolines. (1981). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPgZ8m58rU91OhqfBXeinEn_ixXQhrFRty-Rzo4NJHJv1o4jKZ1IJDTATeSc8SgKmm_Jr4gm1cANCN1k7XsdJMoiHH2jj8ECF_CpZInoez7fAcBybWdFPcPS4R31QppHSSZEBNu4PtQoUk]

- Award Winning 4-chloro-2,6-bis(trifluoromethyl)quinoline. (n.d.). bellavitaorganic.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ4Ueh3D7lpq7NNZrXEPC5sn5JAlIwVxIujrvfdjwD4Li8mYV_0vEiK8pQSpfucxqBEX6ksQHzjc2zMWKx9dr9KLYkCG9c7zRtJW-3l3sIn8L6m8684PSlLhoMFYTPqwur9ccCyb9XQYOY0S6YZ1UMxiH7HlwT1qkFJQ6847-zEZA5F9yD9V9Me1hFwRY7QUyDyWqTPBmqqdpPCl_pCXWzJ-ApByGnkkiTQYjZRe8vXlev4GXS3EV0KraeXR3SbrOo2X2AZxQ0JrPLEixboiw1gdjyjD-qaD5e6TT0qUeWEfMN1NX8okia9A==]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMsgzoZ0LZOxZY_dOsCXTSBSO3qAxTQKv8n_yTvzPjCk_zu-ydlorg5Gny2l3SlVdZnWaFj2JoU1p7K_SgHmfzRLbV8nXQajUAT7G623TAK_pq6STlXrjkPML4puUy4le8-eAiEcD9M5I-ATJ4b8Db0L43WP5lWW8TRc5PZnf2kI4ZdBc29nD0TTxbrJwME-pFg==]

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKWUENn7jMV8PC9eZjqJ7rTvE0DjcEwe5dLfxl69wpJ4YLYWYOoEGx3Egrwh9wSEQJD2v8ruMFuch5KUm4FFcW3_xLKa_loYP6gJ-45MEVPh_ypEKsDmPAurlYlrTOMKuoeBSvBGLVO6yA_w0H]

- 4-Chloro-2,6-bis(trifluoromethyl)quinoline. (n.d.). Matrix Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgXifQQxMqcM8eCvioZKhuxs5Awh7b71eAxUCqYMrhowO81DXva6yhTWs4Ds7Ob36uIV1j3aNXxFuaVu89Mc8BImJ4tHMLRNnZOAsf-WXGap3fNtdUiD2vDkPypazsiElaOy9Y9NFXq0fGXRNaEPN4xb3HcHUgksfMbzofUvpBYipQmSM47k6_3TXN42G9zI6gIn1it4M=]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX8Ao2Ew4-mRLbkzTBDr898I_bf6LFlYk9fiPs6SLeuIEjLjPxFPqtb75szwmudj4r6VHP-BmzJ3KFX1FmVEFw_gFtzBAZotak5r0tRyh9j1Wuo629ZHrVQJ1L-Dx7IuHAg8jNfOV5_Di9UBMz]

- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4H-r74gRY5VTbdXRz7G5CQcIjQCXVcSYe1W2yHsJwYy2dr-AudjzGmwgrI8jRb5zzwgySulZYFpUP_Fenw1nKHZEsGMdJj17CgYXrbuCAQ_fXmy-SuDhSJNQwOOyisQcxFwccYPqSTYeFmGr]

- Quinoline: A versatile heterocyclic. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMafrxWlbwk_6wfa7v4hqirjD9h6lc43PClzrkSaS9yGtkJqgLhDhZgs_5_-TQtcyYoeXdS9tAF2x4PhfCDZloWewHNUxOXGDf1NL9Wzp-mSJNKFgMhTh0FNDw1BjHiLFqt24vXZ1JuHwG8oM=]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 6. 91991-79-6 Cas No. | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

Physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline (CAS No: 91991-79-6). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials, a thorough understanding of its physical characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates key data points, including molecular identity, physicochemical properties, and solubility characteristics. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the scientific rationale behind each methodological step to ensure data integrity and reproducibility.

Molecular and Chemical Identity

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two trifluoromethyl (-CF₃) groups significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Caption: Molecular Structure of 4-Chloro-2,6-bis(trifluoromethyl)quinoline.

Summary of Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [1][3] |

| Molecular Formula | C₁₁H₄ClF₆N | [1] |

| Molecular Weight | 299.6 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 66 - 72 °C | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Solubility Profile

The molecular structure, characterized by a large, aromatic quinoline core and multiple electronegative fluorine and chlorine atoms, dictates its solubility. It is expected to exhibit low solubility in aqueous media and high solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Experimental Protocol: Solubility Determination

This protocol provides a reliable, qualitative, and semi-quantitative method for assessing solubility in various solvents, which is a critical first step in reaction setup, formulation, and purification processes.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of 4-Chloro-2,6-bis(trifluoromethyl)quinoline into a clear glass vial.[4]

-

Initial Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to the vial. This establishes an initial concentration for testing.[5]

-

Agitation: Securely cap the vial and vortex vigorously for at least 60 seconds.[5] The purpose of vigorous agitation is to maximize the surface area of interaction between the solute and solvent, overcoming the kinetic barriers to dissolution.

-

Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particles indicates complete dissolution.[5] If the solution is clear, the compound is soluble at or above the current concentration.

-

Incremental Addition (If Insoluble): If solid material remains, add another measured aliquot of solvent (e.g., 0.5 mL) to the vial, effectively halving the concentration. Repeat steps 3 and 4.

-

Classification: Continue the incremental addition of solvent until the solid dissolves completely or a practical maximum volume is reached. The solubility can be classified as:

-

Very Soluble: Dissolves in <1 part of solvent.

-

Soluble: Dissolves in 10-30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30-100 parts of solvent.

-

Insoluble: Requires >10,000 parts of solvent.

-

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6] The reported range of 66-72 °C for this compound suggests it may be an amorphous powder or have some degree of impurity as supplied.[1]

Experimental Protocol: Melting Point Determination

The following protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal results.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range.[9] This crucial step saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7][9] Prepare a new sample and set a slow heating ramp of 1-2 °C per minute. A slow ramp is essential to keep the sample and thermometer in thermal equilibrium, yielding an accurate reading.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts into liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For high confidence, the measurement should be repeated at least twice to ensure consistency.

Anticipated Spectroscopic Profile

While specific experimental spectra are not publicly available, the structure of 4-Chloro-2,6-bis(trifluoromethyl)quinoline allows for the confident prediction of its key NMR spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be defined by the four protons on the quinoline ring. Due to the electron-withdrawing effects of the chlorine and -CF₃ groups, all signals are expected in the downfield aromatic region (approx. 7.5-8.5 ppm). The protons will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of aromatic systems.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals. The two carbons attached to the -CF₃ groups will appear as quartets due to C-F coupling. The carbon bearing the chlorine atom will also be significantly downfield.

-

¹⁹F NMR: This will be the most straightforward spectrum, showing two distinct signals, likely singlets or very finely split multiplets, for the two non-equivalent trifluoromethyl groups. Their chemical shifts will be characteristic of -CF₃ groups attached to an aromatic ring.

General Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry NMR tube.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.

-

Homogenization: Cap the tube and invert it several times or use gentle vortexing to ensure the sample is fully dissolved and the solution is homogeneous.[10]

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters. An internal standard like tetramethylsilane (TMS) may be used for precise chemical shift referencing.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Hogeschool van Amsterdam. [Link]

-

Melting point determination. University of Alberta. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Experiment 1: Melting Point. University of Technology, Iraq. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. Clemson University. [Link]

-

4-Chloroquinoline. PubChem, National Institutes of Health. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

Standard Operating Procedure for solubility testing. European Union. [Link]

-

Solubility of Organic Compounds. Queen's University. [Link]

-

Supporting Information for The First Proline-Catalyzed Friedlander Annulation. Wiley-VCH. [Link]

-

4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Institutes of Health. [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- | 150785-69-6 [smolecule.com]

- 3. 91991-79-6 Cas No. | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline in Common Laboratory Solvents

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a key intermediate in the synthesis of novel bioactive molecules necessitates a thorough understanding of its fundamental physicochemical properties, paramount among which is its solubility in various solvent systems.[1] The presence of two electron-withdrawing trifluoromethyl groups and a chloro substituent on the quinoline scaffold dramatically influences its polarity, lipophilicity, and ultimately, its solubility profile.[2][3]

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline. It is designed to equip researchers, scientists, and drug development professionals with the predictive knowledge and practical methodologies required to effectively handle and utilize this compound in a laboratory setting. The insights presented herein are grounded in established principles of organic chemistry and supported by data from analogous structures.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₄ClF₆N | [1][4] |

| Molecular Weight | 299.6 g/mol | [1][4] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 66-72 °C | [1] |

Predicted Solubility Profile

The following table provides a predicted qualitative solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline in a range of common laboratory solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The highly lipophilic nature imparted by the two trifluoromethyl groups and the chloro substituent, coupled with the lack of significant hydrogen bond donating or accepting capabilities, results in very poor aqueous solubility. |

| Methanol | Polar Protic | Sparingly Soluble | While capable of hydrogen bonding, methanol's polarity is lower than water. Some solubility is expected due to dipole-dipole interactions, but the dominant lipophilic character of the solute will limit it. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but with a slightly longer alkyl chain, making it marginally less polar and a better solvent for lipophilic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is effective at solvating a variety of organic molecules. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound, though perhaps not as effective as DMSO or DMF. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and its ability to engage in dipole-dipole interactions make it a suitable solvent for this compound. |

| Ethyl Acetate | Moderately Polar | Soluble | Ethyl acetate is a good solvent for many organic compounds of intermediate polarity. |

| Dichloromethane (DCM) | Nonpolar | Soluble | DCM is a common solvent for a wide range of organic compounds and is expected to readily dissolve 4-Chloro-2,6-bis(trifluoromethyl)quinoline. |

| Chloroform | Nonpolar | Soluble | Similar to DCM, chloroform is an excellent solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble | THF is a versatile solvent that can dissolve a wide array of nonpolar and polar compounds. |

| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, toluene is expected to be a good solvent for the aromatic quinoline core. |

| Hexane | Nonpolar | Sparingly Soluble | While the compound is lipophilic, the polarity of the quinoline nitrogen and the chloro substituent may limit its solubility in a purely nonpolar aliphatic solvent like hexane. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline, the following gravimetric method can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

4-Chloro-2,6-bis(trifluoromethyl)quinoline

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-2,6-bis(trifluoromethyl)quinoline to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

For solvents where the solid does not readily settle, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Isolation of a Saturated Aliquot:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a pipette. To avoid disturbing the solid, it is advisable to take the aliquot from the upper portion of the solution.

-

Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any fine, suspended particles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish or vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator, until the solvent has completely evaporated.

-

Once dry, allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

-

Diagram of Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline is a direct consequence of its molecular structure. The interplay between the quinoline core and its substituents dictates its interaction with different solvent environments.

Caption: Relationship between molecular structure and solvent interactions.

The two trifluoromethyl groups are the dominant drivers of the compound's solubility characteristics. Their high electronegativity and steric bulk create a highly lipophilic and electron-deficient aromatic system. This leads to favorable interactions with nonpolar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions, respectively. Conversely, the lack of hydrogen bond donating ability and the steric hindrance around the quinoline nitrogen significantly limit its interaction with polar protic solvents like water.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-Chloro-2,6-bis(trifluoromethyl)quinoline is not widely available, data from the closely related compound 4-Chloro-2-(trifluoromethyl)quinoline suggests that appropriate safety measures should be taken.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.

Conclusion

This technical guide provides a comprehensive predictive and practical framework for understanding the solubility of 4-Chloro-2,6-bis(trifluoromethyl)quinoline. The compound is predicted to be highly soluble in polar aprotic and nonpolar organic solvents, with limited solubility in polar protic solvents, and is essentially insoluble in water. The provided experimental protocol offers a robust method for the empirical determination of its solubility. A thorough understanding of these solubility characteristics is critical for the effective use of this important synthetic intermediate in research and development.

References

- 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (2025-09-19).

- The Solubility of Aromatic Hydrocarbons in Water 1 - ACS Publications.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI.

- 4-Chloro-2,6-bis(trifluoromethyl)quinoline - Chem-Impex.

- Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants - OUCI.

- 4-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE - Safety Data Sheet - ChemicalBook. (2025-07-19).

- Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants | Request PDF - ResearchGate. (2025-08-06).

- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. (2024-11-05).

- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate. (2025-08-06).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets - ECHEMI.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025-07-01).

- 2 - SAFETY DATA SHEET.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH.

- 4-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich.

- Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons - OUCI.

- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline - Chem-Impex.

- CAS No : 91991-79-6 | Product Name : 4-Chloro-2,6-bis(trifluoromethyl)quinoline.

- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline - Sigma-Aldrich.

- 4-Chloro-6-(trifluoromethyl)quinoline - Chem-Impex.

- 1701-26-4 | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline - Moldb.

- 4-CHLORO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | CAS: 59611-55-1.

- 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH.

- 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- 1034269-85-6 | 4-Chloro-2-(difluoromethyl)quinoline | ChemScene.

- Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate.

- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline | CAS 91991-76-3 | SCBT.

- 4-Chloro-5,7-bis(trifluoromethyl)quinoline - Vibrant Pharma Inc..

- 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline - Sigma-Aldrich.

- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline AldrichCPR | 91991-76-3 - Sigma-Aldrich.

- 1185292-59-4|2-(Trifluoromethyl)quinoline-4-carboxamide|BLD Pharm.

- 1185292-83-4|2,6-Bis(trifluoromethyl)quinoline-4-carboxamide - BLDpharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Data for 4-Chloro-2,6-bis(trifluoromethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl groups and the reactive chloro substituent, make it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-2,6-bis(trifluoromethyl)quinoline. The content is designed to offer not just the data itself, but also the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Spectroscopic Overview

The structure of 4-Chloro-2,6-bis(trifluoromethyl)quinoline, with the chemical formula C₁₁H₄ClF₆N and a molecular weight of 299.6 g/mol , presents a unique set of spectroscopic challenges and features. The quinoline core provides a rigid aromatic scaffold, while the two trifluoromethyl groups and the chlorine atom introduce distinct isotopic and nuclear spin properties that are readily probed by various spectroscopic techniques.

Predicted Spectroscopic Data Summary

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic coupling patterns. |

| ¹³C NMR | Aromatic carbons from ~115 to ~150 ppm, with quaternary carbons deshielded. CF₃ carbons appear as quartets. |

| ¹⁹F NMR | Two distinct singlets for the C2-CF₃ and C6-CF₃ groups, with chemical shifts sensitive to their position on the quinoline ring. |

| IR Spectroscopy | Characteristic bands for C-Cl, C-F, and quinoline ring vibrations. |

| Mass Spectrometry | Molecular ion peak showing a characteristic M+2 isotope pattern for a single chlorine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-2,6-bis(trifluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2,6-bis(trifluoromethyl)quinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with analyte resonances.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Typical spectral width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A reference standard, such as CFCl₃ (0 ppm), should be used for accurate chemical shift referencing.

-

Typical spectral width: -50 to -80 ppm for trifluoromethyl groups on aromatic rings.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 4-Chloro-2,6-bis(trifluoromethyl)quinoline is expected to show signals only in the aromatic region, corresponding to the four protons on the quinoline ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | s | - |

| H-5 | ~8.4 | d | ~9.0 |

| H-7 | ~8.1 | dd | ~9.0, ~2.0 |

| H-8 | ~8.3 | d | ~2.0 |

-

H-3: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the adjacent nitrogen and the C4-chloro substituent.

-

H-5, H-7, H-8: These protons form a coupled spin system on the benzo-fused ring. H-5 is a doublet due to coupling with H-7. H-7 is a doublet of doublets due to coupling with both H-5 and H-8. H-8 appears as a doublet due to meta-coupling with H-7. The electron-withdrawing nature of the C6-CF₃ group will deshield the peri-proton H-5, shifting it downfield.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals for the carbon atoms of the quinoline ring and the two trifluoromethyl groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~145 | q |

| C-3 | ~120 | s |

| C-4 | ~148 | s |

| C-4a | ~125 | s |

| C-5 | ~128 | s |

| C-6 | ~130 | q |

| C-7 | ~124 | s |

| C-8 | ~129 | s |

| C-8a | ~147 | s |

| C2-CF₃ | ~122 | q |

| C6-CF₃ | ~123 | q |

The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen, chlorine, and trifluoromethyl substituents. The carbons directly attached to the trifluoromethyl groups (C-2 and C-6) will appear as quartets due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be observed as quartets.

¹⁹F NMR Data and Interpretation

¹⁹F NMR is particularly informative for this molecule, as it directly probes the fluorine-containing groups.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

| C2-CF₃ | ~ -68 | s |

| C6-CF₃ | ~ -62 | s |

The spectrum is expected to show two singlets, one for each of the chemically non-equivalent trifluoromethyl groups. The chemical shift of each CF₃ group is sensitive to its electronic environment and its position on the quinoline ring. The C2-CF₃ group, being adjacent to the heterocyclic nitrogen, is expected to be at a slightly different chemical shift than the C6-CF₃ group on the carbocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[5][6][7]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[6]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-Chloro-2,6-bis(trifluoromethyl)quinoline onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data and Interpretation

The IR spectrum of 4-Chloro-2,6-bis(trifluoromethyl)quinoline will be characterized by absorptions corresponding to the quinoline ring, C-Cl, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Quinoline ring C=C and C=N stretching[8][9] |

| 1350-1100 | C-F stretching (strong)[10][11] |

| 850-550 | C-Cl stretching[12][13] |

| 900-675 | Aromatic C-H out-of-plane bending |

The most intense bands in the spectrum are expected to be in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the two trifluoromethyl groups. The quinoline ring vibrations will give rise to a series of sharp bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a common technique for the analysis of small, volatile organic molecules.[14]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[15][16][17] The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[14]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z.

MS Data and Interpretation

The mass spectrum of 4-Chloro-2,6-bis(trifluoromethyl)quinoline will exhibit a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Significance |

| 299/301 | [C₁₁H₄ClF₆N]⁺• | Molecular ion (M⁺•) with the characteristic 3:1 isotopic pattern for one chlorine atom.[18][19][20][21] |

| 264 | [C₁₁H₄F₆N]⁺ | Loss of Cl• from the molecular ion. |

| 230 | [C₁₀H₄ClF₃N]⁺• | Loss of CF₃• from the molecular ion. |

| 195 | [C₁₀H₄F₃N]⁺ | Loss of Cl• and CF₃•. |

The most diagnostic feature of the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 299 and 301, with relative intensities of approximately 3:1.[18][19][20][21] This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways are expected to involve the loss of a chlorine radical (Cl•) and a trifluoromethyl radical (•CF₃), leading to the formation of other prominent ions in the spectrum. The stability of the quinoline ring suggests that fragmentation of the ring itself will be less favorable.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-Chloro-2,6-bis(trifluoromethyl)quinoline. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for researchers working with this important molecule. The predicted data, coupled with the provided experimental protocols and interpretation guidelines, should serve as a valuable resource for scientists in the fields of drug discovery, materials science, and synthetic chemistry.

References

-

NMR tube - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

NMR Tubes | DWK Life Sciences. (n.d.). Retrieved January 2, 2026, from [Link]

-

NMR tube - Grokipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). Retrieved January 2, 2026, from [Link]

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157–6167.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

-

NMR-001: NMR Tube Specifications and Quality. (n.d.). Retrieved January 2, 2026, from [Link]

- 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved January 2, 2026, from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 2, 2026, from [Link]

- 6.4: Isotope Abundance. (2022, July 3). Chemistry LibreTexts.

-

Sample preparation for FT-IR. (n.d.). Retrieved January 2, 2026, from [Link]

- Vibrational spectroscopic study of some quinoline derivatives. (n.d.).

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Specac Ltd.

- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes.

- Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. (2021, September 10). PubMed.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved January 2, 2026, from [Link]

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.).

- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.). Semantic Scholar.

- Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020, February 24).

- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. (n.d.). Canadian Science Publishing.

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. (n.d.). Benchchem.

- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube.

- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput

- Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ). (n.d.).

- Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II.

- Making a Solid State IR Sample with a Nujol Mull. (2021, May 12). YouTube.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (n.d.).

- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.).

- Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. (n.d.).

- Computational mass spectrometry for small molecules. (2013, March 1). PubMed Central.

- fourier transform infrared spectroscopy. (n.d.).

- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education. (n.d.).

- Sample Prepar

-

Vibrational spectra and normal coordinate analysis of CF3 compounds---XVIII[1]. N(SCF3)3---14N and 15N versions. (n.d.). ResearchGate.

- IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. (2010, May 12).

- 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (n.d.).

- 15.

Sources

- 1. NMR tube - Wikipedia [en.wikipedia.org]

- 2. dwk.com [dwk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. NMR Tubes | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benthamopen.com [benthamopen.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. uoguelph.ca [uoguelph.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. researchgate.net [researchgate.net]

- 21. chemguide.co.uk [chemguide.co.uk]

4-Chloro-2,6-bis(trifluoromethyl)quinoline material safety data sheet (MSDS)

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline: Properties, Safety, and Applications

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest to the scientific community. As a member of the fluorinated quinoline family, its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups, combined with a reactive chlorine atom at the 4-position, imparts enhanced biological activity, metabolic stability, and lipophilicity to derivative compounds.[1][2][3]